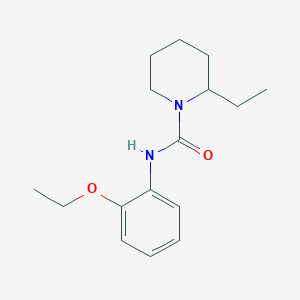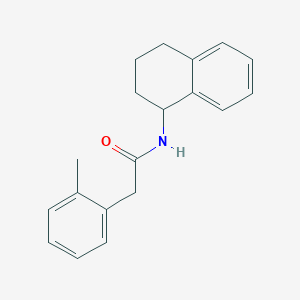![molecular formula C18H15FN2O B5301367 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone (EFVQ) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a quinazolinone derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is thought to work by inhibiting specific enzymes or signaling pathways that are involved in inflammation or cancer cell growth. Further research is needed to fully elucidate the mechanism of action of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone and to determine its potential therapeutic applications.
Biochemical and Physiological Effects:
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to have antioxidant activity, which may be beneficial for protecting cells against oxidative stress. 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in laboratory experiments is that it is readily available and relatively inexpensive. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, one limitation of using 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in laboratory experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone. One area of focus could be on further elucidating the compound's mechanism of action, which could help to identify potential therapeutic applications. Another area of focus could be on developing more effective synthesis methods for 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone, which could help to make the compound more widely available for use in laboratory experiments. Additionally, further research could be done to investigate the potential use of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone in combination with other compounds, which may enhance its therapeutic effects.
Métodos De Síntesis
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone can be synthesized via a multi-step process that involves the reaction of 2-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with anthranilic acid to produce the final 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone product. The synthesis of 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been well-documented in the scientific literature, and the compound is readily available for purchase from a number of chemical suppliers.
Aplicaciones Científicas De Investigación
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has been shown to have a range of potential applications in scientific research. It has been studied for its anti-inflammatory properties, with some researchers suggesting that it may be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone has also been shown to have potential as an anti-cancer agent, with some studies suggesting that it may be effective against a range of different types of cancer cells.
Propiedades
IUPAC Name |
3-ethyl-2-[(E)-2-(4-fluorophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O/c1-2-21-17(12-9-13-7-10-14(19)11-8-13)20-16-6-4-3-5-15(16)18(21)22/h3-12H,2H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEANYWRDRGRBZ-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C/C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196128 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)
![3-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)pyridine](/img/structure/B5301294.png)


![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
![3-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5301344.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![6-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5301371.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)